molecular formula C19H21N3S B1669373 Cyamemazine CAS No. 3546-03-0

Cyamemazine

Numéro de catalogue B1669373
Numéro CAS: 3546-03-0
Poids moléculaire: 323.5 g/mol
Clé InChI: SLFGIOIONGJGRT-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

Cyamemazine, also known as cyamepromazine, is a typical antipsychotic drug of the phenothiazine class . It was introduced by Theraplix in France in 1972 and later in Portugal . It is primarily used in the treatment of schizophrenia and psychosis-associated anxiety . Cyamemazine behaves like an atypical antipsychotic due to its potent anxiolytic effects (5-HT2C) and lack of extrapyramidal side effects (5-HT2A) .


Synthesis Analysis

A novel approach is presented for the synthesis of cyamemazine maleate and N-desmethyl cyamemazine maleate using a 10-(amino-2-methylpropyl)phenothiazine derivative . This method was successfully applied to the synthesis of [2H6] cyamemazine maleate and -desmethyl-[2H3]cyamemazine maleate .


Molecular Structure Analysis

The molecular formula of Cyamemazine is C19H21N3S . The IUPAC name is 10-(3-dimethylamino-2-methyl-propyl)phenothiazine-2-carbonitrile . The molecular weight is 323.455 g/mol .


Chemical Reactions Analysis

Cyamemazine is a neuroleptic agent that contains the phenothiazine chromophore . It is often used as an anxiolytic . Cyamemazine is a potent antagonist of 5-HT2C and 5-HT3 receptors with antipsychotic and anxiolytic properties .


Physical And Chemical Properties Analysis

Cyamemazine is a small molecule . The average weight is 323.455 and the monoisotopic weight is 323.145618377 . The chemical formula is C19H21N3S .

Applications De Recherche Scientifique

Treatment of Schizophrenia

Cyamemazine is primarily used in the treatment of schizophrenia. It acts as a typical antipsychotic drug of the phenothiazine class and has been shown to be effective in managing symptoms associated with schizophrenia .

Anxiolytic Properties

Studies have suggested that Cyamemazine possesses anxiolytic properties in humans, making it useful for treating psychosis-associated anxiety . Its pharmacological profile includes antagonism at D2, 5-HT2A, 5-HT2C, and 5-HT3 receptors, which is consistent with these observations .

Anti-Serotoninergic Activity

Recent research has focused on Cyamemazine’s anti-serotoninergic activity, revising its therapeutic anxiolytic profile based on this newly described action .

Dopamine D2 and Serotonin 5-HT2A Receptor Occupancies

Cyamemazine has been studied for its effects on dopamine D2 and serotonin 5-HT2A receptor occupancies in patients treated with clinically relevant doses. This research is important for understanding the drug’s mechanism of action and optimizing therapeutic strategies .

Prescribing Practices

Research into prescribing practices has identified Cyamemazine as one of the most prescribed antipsychotics, indicating its significant role in current psychiatric treatment regimens .

Pharmacological Profile

The original pharmacological profile of Cyamemazine was established through binding, microdialysis, and behavioral studies. This profile is crucial for understanding how the drug interacts with various neurotransmitter systems to exert its effects .

DrugBank Online - Cyamemazine Preclinical and Clinical Pharmacology of Cyamemazine: Anxiolytic… Antipsychotic prescribing practices in real-life (APPREAL study…) P02.218 Cyamemazine: A revision of its therapeutical anxiolytic profile… Active cyamemazine metabolites in patients treated with… - Springer

Mécanisme D'action

Cyamemazine differs from other phenothiazine neuroleptics in that aside from the usual profile of dopamine, α1-adrenergic, H1, and mACh receptor antagonism, it additionally produces potent blockade of several serotonin receptors, including 5-HT2A, 5-HT2C, and 5-HT7 . These actions have been implicated in cyamemazine’s anxiolytic effects (5-HT2C) and lack of extrapyramidal side effects (5-HT2A) .

Safety and Hazards

Cyamemazine is used to treat severe depression, schizophrenia, and bipolar disorder . It is a potent antagonist of 5-HT2C and 5-HT3 receptors with antipsychotic and anxiolytic properties .

Propriétés

IUPAC Name

10-[3-(dimethylamino)-2-methylpropyl]phenothiazine-2-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21N3S/c1-14(12-21(2)3)13-22-16-6-4-5-7-18(16)23-19-9-8-15(11-20)10-17(19)22/h4-10,14H,12-13H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SLFGIOIONGJGRT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CN1C2=CC=CC=C2SC3=C1C=C(C=C3)C#N)CN(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21N3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80863190
Record name 10-[3-(Dimethylamino)-2-methylpropyl]-10H-phenothiazine-2-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80863190
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

323.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Cyamemazine

CAS RN

3546-03-0
Record name 2-Cyano-10-(3-dimethylamino-2-methylpropyl)phenothiazine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=3546-03-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Cyamemazine [INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003546030
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Cyamemazine
Source DrugBank
URL https://www.drugbank.ca/drugs/DB09000
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name 10-[3-(Dimethylamino)-2-methylpropyl]-10H-phenothiazine-2-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80863190
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Cyamemazine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.020.541
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name CYAMEMAZINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/A2JGV5CNU4
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Melting Point

204-205
Record name Cyamemazine
Source DrugBank
URL https://www.drugbank.ca/drugs/DB09000
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Cyamemazine
Reactant of Route 2
Reactant of Route 2
Cyamemazine
Reactant of Route 3
Reactant of Route 3
Cyamemazine
Reactant of Route 4
Reactant of Route 4
Cyamemazine
Reactant of Route 5
Reactant of Route 5
Cyamemazine
Reactant of Route 6
Cyamemazine

Q & A

Q1: How does cyamemazine interact with its targets in the central nervous system?

A1: Cyamemazine exhibits antagonist activity at various neurotransmitter receptors, including dopamine D2, serotonin 5-HT2A, 5-HT2C, and 5-HT3 receptors []. Its anxiolytic effects are attributed to a combination of dopamine D2 receptor antagonism and antagonism of the 5-HT2C and 5-HT3 receptors [].

Q2: What is the impact of cyamemazine on dopamine transmission?

A2: Interestingly, vesicular release of cyamemazine can significantly enhance dopamine transmission in the striatum []. This occurs through delayed emptying of the releasable dopamine pool, potentially involving the activation of nicotinic acetylcholine receptors, which are known to directly stimulate dopamine release [].

Q3: Does cyamemazine affect cardiac ion channels?

A3: While cyamemazine metabolites can inhibit the hERG channel, the concentrations required are significantly higher than those needed for therapeutic activity [, ]. Studies in guinea pigs demonstrated that, unlike terfenadine, cyamemazine metabolites do not prolong the QTc interval, suggesting a favorable cardiac safety profile [, ].

Q4: What is the molecular formula and weight of cyamemazine?

A4: Cyamemazine has the molecular formula C19H21N3S and a molecular weight of 323.45 g/mol.

Q5: Is there any spectroscopic data available for cyamemazine?

A5: Yes, cyamemazine exhibits an absorbance maximum at 267 nm with a molar absorptivity of 25,800 M−1 cm−1 []. It also displays fluorescence with a maximum emission at 535 nm and a quantum yield of 0.11 [].

Q6: How stable is cyamemazine in oral fluid samples?

A6: Cyamemazine demonstrated remarkable stability in oral fluid samples collected using dried saliva spots []. When stored at 4°C, protected from light, and with low ascorbic acid concentration, cyamemazine remained stable for the entire monitoring period of 146 days [].

Q7: How does the presence of microenvironments affect cyamemazine's photostability?

A7: Encapsulation of cyamemazine within α1-acid glycoproteins, β- and γ-cyclodextrins, and SDS micelles has been shown to enhance its photostability []. This protection is attributed to reduced photoionization and subsequent radical cation formation, leading to slower photooxidation [].

Q8: What are the potential toxicological concerns associated with cyamemazine?

A8: Although generally considered safe, cyamemazine has been associated with rare but potentially serious adverse effects like rhabdomyolysis, especially in children and adolescents []. Monitoring is crucial during dose adjustments, introduction of new medications, and exposure to rhabdomyolysis risk factors [].

Q9: Can cyamemazine induce phototoxic reactions?

A9: Yes, cyamemazine has been reported to cause cutaneous phototoxicity in humans [, ]. This phototoxic response is attributed to the formation of a photoproduct, 2-cyano-10-(3-[dimethylamino, N-oxide]-2-methyl-propyl)-5-oxide-phenothiazine, which acts as a potent photosensitizer [, , ].

Q10: How is cyamemazine metabolized in the body?

A10: The primary metabolic pathways of cyamemazine involve N-demethylation and sulfoxidation, resulting in the formation of monodesmethyl cyamemazine and cyamemazine sulfoxide, respectively [, ].

Q11: Does cyamemazine interact with other medications?

A11: Cyamemazine has been shown to inhibit the cytochrome P450 2D6 enzyme, which could potentially lead to interactions with other drugs metabolized by this enzyme []. This interaction has been observed with risperidone, resulting in increased risperidone and decreased 9-hydroxyrisperidone plasma concentrations [].

Q12: What analytical techniques are employed for cyamemazine quantification?

A12: Various analytical methods have been developed and validated for the quantification of cyamemazine in biological and pharmaceutical samples. These include high-performance liquid chromatography (HPLC) [, , ], gas chromatography-mass spectrometry (GC-MS) [, ], and liquid chromatography-tandem mass spectrometry (LC-MS/MS) [, , ].

Q13: What are the main clinical applications of cyamemazine?

A13: Cyamemazine is primarily used for its antipsychotic and anxiolytic properties in the treatment of schizophrenia and other psychotic disorders [, ]. It is also investigated for its potential in managing alcohol and benzodiazepine withdrawal syndromes [, ].

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.